(3-Cyano-4-cyclopropylphenyl)boronic acid
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Overview
Description
(3-Cyano-4-cyclopropylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group and a cyclopropyl group. The combination of these functional groups imparts distinct reactivity and stability to the molecule, making it a valuable intermediate in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-4-cyclopropylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Cyano-4-cyclopropylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Catalytic hydrogenation or metal hydrides can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
(3-Cyano-4-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (3-Cyano-4-cyclopropylphenyl)boronic acid in various reactions involves the interaction of the boronic acid group with other functional groups or catalysts. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The cyano and cyclopropyl groups can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 4-Cyano-3-cyclopropylphenylboronic acid
Uniqueness
(3-Cyano-4-cyclopropylphenyl)boronic acid is unique due to the presence of both a cyano group and a cyclopropyl group on the phenyl ring. This combination of functional groups imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic applications. The cyano group can act as an electron-withdrawing group, while the cyclopropyl group can provide steric hindrance, influencing the overall reactivity of the compound.
Biological Activity
(3-Cyano-4-cyclopropylphenyl)boronic acid is a compound of interest due to its potential applications in medicinal chemistry, particularly as a proteasome inhibitor and in antibacterial activity. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Boronic acids, including this compound, often function through the reversible binding to cis-diols in biological systems. This interaction can disrupt cellular processes and has been linked to various therapeutic effects. The specific mechanism involves the formation of covalent bonds with serine residues in enzymes, which is crucial for their inhibitory action against certain targets, such as β-lactamases in resistant bacteria .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the growth of cancer cell lines by inducing cell cycle arrest at the G2/M phase. For instance, a related compound demonstrated an IC50 value of 6.74 nM against U266 cells, indicating strong growth inhibition .
Table 1: Anticancer Activity of Related Boronic Acids
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | U266 | 6.74 |
Bortezomib | U266 | 7.05 |
Antibacterial Activity
The antibacterial properties of boronic acids have garnered attention due to their ability to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This compound has been studied for its ability to bind covalently to these enzymes, enhancing the effectiveness of existing antibiotics.
Case Study: Inhibition of β-lactamases
A study reported that boronic acids could significantly inhibit class C β-lactamases, with some compounds achieving Ki values as low as 0.004 µM. This suggests that this compound may be effective against resistant bacterial strains when used in combination with β-lactam antibiotics .
Cellular Effects
In plant studies, boronic acids have shown the ability to disrupt cellular structures such as cytoplasmic strands and cell walls. For example, treatment with phenylboronic acids resulted in significant morphological changes in tobacco cells, indicating their potential utility in studying cellular processes and interactions .
Table 2: Effects of Boronic Acids on Cellular Structures
Boronic Acid | Concentration (mM) | Effect on Cells |
---|---|---|
3-Nitrophenylboronic Acid | 0.1 | Severe disruption |
Phenylboronic Acid | 0.1 | Partial disruption |
Pharmacokinetics and Safety
Pharmacokinetic studies suggest that while this compound can be administered intravenously, further optimization is needed to enhance its concentration at therapeutic targets . Importantly, studies have indicated low toxicity levels for related compounds in human cells, making them promising candidates for further development.
Properties
Molecular Formula |
C10H10BNO2 |
---|---|
Molecular Weight |
187.00 g/mol |
IUPAC Name |
(3-cyano-4-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c12-6-8-5-9(11(13)14)3-4-10(8)7-1-2-7/h3-5,7,13-14H,1-2H2 |
InChI Key |
TXEKTMIERBBCKQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2CC2)C#N)(O)O |
Origin of Product |
United States |
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